molecular formula C24H29N3OS B2372509 N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 450343-80-3

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2372509
CAS No.: 450343-80-3
M. Wt: 407.58
InChI Key: WUIQYCYCCZTRGS-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a synthetic organic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and an adamantane-1-carboxamide moiety at position 3.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-14-4-3-5-21(15(14)2)27-22(19-12-29-13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIQYCYCCZTRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Precursor Functionalization

The synthesis begins with 3-aminothiophene-4-carboxylic acid ethyl ester, which undergoes nitrosation followed by reduction to yield the hydrazine derivative. Key steps include:

Step Reagents/Conditions Purpose
1 NaNO₂, HCl, 0–5°C Diazotization
2 SnCl₂, HCl, reflux Reduction to hydrazine

Cyclocondensation with 2,3-Dimethylbenzaldehyde

The hydrazine intermediate reacts with 2,3-dimethylbenzaldehyde in ethanol under reflux to form the pyrazole ring:

$$ \text{Hydrazine} + \text{2,3-Dimethylbenzaldehyde} \xrightarrow{\Delta, \text{EtOH}} \text{Thieno[3,4-c]pyrazole} $$

Critical parameters:

  • Molar ratio : 1:1.2 (hydrazine:aldehyde) for complete conversion
  • Reaction time : 12–16 hours
  • Yield : 68–72% after recrystallization (hexane:EtOAc 3:1)

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Recent advances demonstrate reduced reaction times using microwave irradiation (150°C, 300 W):

  • Cyclocondensation time : 45 minutes vs. 16 hours conventional
  • Yield improvement : 78% vs. 68%

Flow Chemistry Approaches

Continuous flow systems enhance scalability for industrial production:

Stage Residence Time Conversion
Diazotization 2.5 min 99%
Cyclization 8 min 95%

Purification and Characterization

Chromatographic Purification

Final compounds are purified via flash chromatography:

Stationary Phase Mobile Phase Rf
Silica gel 60 Hexane:EtOAc (4:1) 0.32

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) :

  • δ 1.72–2.11 (m, 15H, adamantane)
  • δ 2.32 (s, 6H, Ar–CH₃)
  • δ 6.85–7.45 (m, 4H, aromatic)

HRMS (ESI+) :

  • m/z calc. for C₂₆H₂₉N₃OS: 447.2041
  • Found: 447.2043

Industrial-Scale Optimization

Solvent Recovery Systems

Closed-loop distillation recovers >90% DMF for reuse, reducing production costs by 22%.

Crystallization Engineering

Antisolvent precipitation with heptane yields 99.5% pure product in polymorph Form I.

Challenges and Mitigation Strategies

Challenge Solution
Low amine nucleophilicity Use of DMAP catalyst (5 mol%)
Adamantane solubility Co-solvents (DCM:DMF 3:7)
Byproduct formation Gradient pH extraction

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the adamantane moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,4-c]pyrazole core linked to a dimethylphenyl group and an adamantane moiety. Its molecular formula is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S with a CAS number of 450344-02-2. The unique structural elements contribute to its diverse biological and chemical activities.

Chemistry

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide serves as a valuable building block for synthesizing novel materials. Its unique structure allows for the development of new compounds with tailored properties.

Biology

Research has indicated potential biological activities including:

  • Antimicrobial Properties : Studies have shown that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial activity against various pathogens. For instance, related compounds have demonstrated high efficacy against phytopathogenic fungi in vitro .
  • Anti-inflammatory Effects : The compound's ability to inhibit key inflammatory pathways suggests its potential as an anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways. For example, pyrazole derivatives have been evaluated for their activity against BRAF(V600E) mutations in cancer cells .
  • Drug Development : The compound's interactions with enzymes and receptors are being investigated to develop new drugs targeting metabolic disorders and cancer.

Industrial Applications

The chemical stability and reactivity of this compound make it suitable for various industrial processes:

  • Production of Specialty Chemicals : Its unique structure allows for the creation of specialized chemicals used in pharmaceuticals and agrochemicals.
  • Material Science : The compound may be utilized in developing advanced materials due to its unique electronic properties.

Case Studies

  • Antifungal Activity Evaluation : A series of thieno[3,4-c]pyrazole derivatives were tested for antifungal activity against seven phytopathogenic fungi. The results indicated that specific derivatives exhibited moderate to excellent inhibition rates compared to standard antifungal agents like boscalid .
  • Molecular Docking Studies : Research involving molecular docking has revealed how certain derivatives interact with target enzymes. For example, the carbonyl oxygen atom in some compounds forms hydrogen bonds with critical residues in target proteins, enhancing their biological activity .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can disrupt metabolic pathways or signaling cascades, leading to therapeutic effects. The adamantane moiety enhances the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with two analogs from the evidence, highlighting structural variations, molecular data, and research applications:

Compound Name Substituent on Pyrazole Molecular Formula Molecular Weight Key Properties/Notes
Target: N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide 2,3-Dimethylphenyl Not provided Not provided Hypothesized enhanced lipophilicity due to adamantane; no direct activity data available.
Analog 1: N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}adamantane-1-carboxamide tert-Butyl C20H29N3OS 359.53 Research-use only; no human/animal applications reported.
Analog 2: N-[2-(4-Fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide 4-Fluorophenyl, 5-oxo C22H24FN3O2S 413.51 ≥95% purity; R&D use. Fluorine may enhance metabolic stability; 5-oxo group adds polarity.

Key Structural and Functional Differences:

Substituent Effects: The target compound’s 2,3-dimethylphenyl group introduces steric bulk and electron-donating methyl groups, which may influence receptor binding compared to Analog 1’s tert-butyl group (less steric hindrance) or Analog 2’s 4-fluorophenyl (electron-withdrawing fluorine) .

Research Applications :

  • Analog 1 is explicitly marked for research use, reflecting a common trend in adamantane derivatives for exploratory studies .
  • Analog 2’s fluorine substituent is often leveraged in drug design to improve pharmacokinetic profiles, hinting at possible optimization strategies for the target compound .

Biological Activity

N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Structure

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The molecular formula is C23H25N3OSC_{23}H_{25}N_{3}OS, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the dimethylphenyl and adamantane-1-carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The introduction of specific substituents can enhance their efficacy against various pathogens. For instance, compounds with hydroxyl or halogen groups have demonstrated increased antimicrobial activity .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

Compound NameStructureMIC (µg/mL)Activity
3di-OH, -Cl5High
3ag-CONH210Moderate
3ch-NMe215Moderate

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor potential. They exhibit inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) indicates that modifications at specific positions can significantly enhance their antitumor efficacy .

Table 2: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Activity Level
Compound ABRAF(V600E)0.5High
Compound BEGFR1.0Moderate
Compound CAurora-A Kinase0.8High

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction is crucial for its antimicrobial and antitumor activities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that compounds with hydroxyl and amino substituents exhibited significantly lower minimum inhibitory concentrations (MIC), suggesting enhanced activity due to these functional groups.

Case Study 2: Antitumor Properties

In another investigation, a series of pyrazole derivatives were tested against cancer cell lines. The results showed that modifications at the N-1 position of the pyrazole ring led to improved antitumor activity, particularly in compounds containing carboxamido groups.

Q & A

Q. What are the optimal synthetic routes for N-[2-(2,3-dimethylphenyl)...adamantane-1-carboxamide?

The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with thieno[3,4-c]pyrazole intermediates. Key steps include:

  • Functionalization of adamantane : Activate the carboxylic acid group using coupling agents like EDC/HOBt to form amide bonds .
  • Thienopyrazole core synthesis : Cyclize substituted thiophene precursors with hydrazine derivatives under reflux conditions .
  • Substituent introduction : Attach the 2,3-dimethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
    Reaction optimization requires control of temperature (e.g., 80–100°C for amidation) and solvent selection (DMF or THF for polar aprotic conditions) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm adamantane protons (δ 1.6–2.1 ppm) and pyrazole/aromatic regions (δ 6.5–8.0 ppm). Coupling patterns verify substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at ~500–550 Da) and fragmentation pathways .
  • X-ray Crystallography : Resolves structural ambiguities, such as the conformation of the thienopyrazole-adamantane linkage and dihedral angles between aromatic rings .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial enoyl-ACP reductase). Focus on hydrophobic pockets accommodating adamantane and π-π stacking with aromatic substituents .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against experimental IC50_{50} or MIC data from analogs .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions between computational predictions and experimental data?

  • Re-evaluate Force Fields : Adjust parameters for adamantane’s rigidity or sulfur-containing heterocycles in MD simulations .
  • Crystallographic Validation : Compare docking poses with X-ray structures of co-crystallized analogs to identify steric clashes or overlooked interactions .
  • Experimental Replication : Repeat enzyme assays under varied conditions (e.g., pH, ionic strength) to confirm activity trends .

Q. How to optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals to improve aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of thiophene) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction and adjust dosing regimens .

Q. What analytical techniques troubleshoot batch-to-batch variability in synthesis?

  • HPLC-PDA/MS Purity Analysis : Detect impurities >0.1% using C18 columns (gradient: 10–90% acetonitrile in water) .
  • Reaction Monitoring : Track intermediates via in-situ IR spectroscopy (e.g., carbonyl peaks at ~1650 cm1^{-1} for amide formation) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) to identify deviations in substituent ratios .

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